Ac-DL-Abu-OH

Description

The exact mass of the compound 2-(Acetylamino)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203440. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

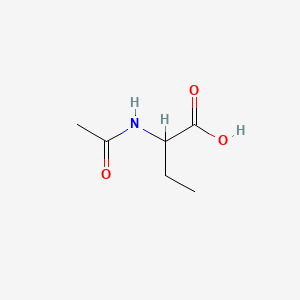

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVZUKROCHDMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992835 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7211-57-6, 34271-27-7, 7682-14-6 | |

| Record name | 2-(Acetylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7211-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC203440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC205007 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-2-Acetamido-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of N Acetyl Dl 2 Aminobutyric Acid Within Amino Acid and Peptide Chemistry Research

The utility of N-Acetyl-DL-2-aminobutyric acid in academic research is multifaceted. Primarily, it serves as a crucial substrate in enzymatic and chemical resolution processes aimed at obtaining optically pure isomers of 2-aminobutyric acid. The N-acetylation of the amino group allows for stereoselective enzymatic hydrolysis, a widely studied and efficient method for separating the D- and L-enantiomers. The resulting chiral amino acids are valuable synthons for the preparation of a variety of complex organic molecules.

In the field of peptide chemistry, Ac-DL-Abu-OH is classified as an unnatural amino acid derivative. tcichemicals.com The incorporation of such non-standard amino acids into peptide chains is a key strategy for developing novel peptides with enhanced stability, modified conformational properties, and unique biological activities. The N-acetyl group can also influence the solubility and purification characteristics of the parent amino acid.

Overview of Scholarly Research Trajectories Pertaining to Ac Dl Abu Oh

Chemical Synthesis Approaches for N-Acetylated Amino Acids, Including this compound

Chemical synthesis provides versatile and scalable methods for the preparation of this compound. These approaches often begin with the racemic amino acid, DL-2-aminobutyric acid, or utilize fundamental amino acid synthesis reactions adapted for N-acetylated products.

Direct Acetylation Procedures for DL-2-aminobutyric Acid

A primary and straightforward method for synthesizing this compound is the direct acetylation of DL-2-aminobutyric acid. patsnap.com This reaction typically involves treating the amino acid with an acetylating agent, most commonly acetic anhydride (B1165640), often in an aqueous alkaline solution. patsnap.comscribd.com The process begins by dissolving DL-2-aminobutyric acid in water and adjusting the pH to an alkaline value (e.g., pH 9.0-10.0) with a base like sodium hydroxide. patsnap.com Acetic anhydride is then added dropwise, while the pH is maintained with the simultaneous addition of the base. patsnap.com This ensures the amino group remains deprotonated and thus nucleophilic enough to attack the carbonyl carbon of the acetic anhydride.

The reaction proceeds to completion, after which the mixture is typically concentrated under vacuum. patsnap.com Subsequent acidification of the concentrated solution to a low pH (e.g., pH 2.0) protonates the carboxyl group, causing the N-acetylated amino acid to precipitate out of the solution. patsnap.com The product can then be isolated by cooling, crystallization, and drying. patsnap.com This method is efficient, with reported molar yields as high as 92-93%. patsnap.com The reaction's progress and the purity of the final product can be monitored using various analytical techniques.

Adaptations of the Strecker Synthesis for N-Acetylated Non-Proteinogenic Amino Acid Derivatives

The Strecker synthesis, a foundational method for producing amino acids, can be adapted to generate N-acetylated derivatives. wikipedia.orgacs.orgmasterorganicchemistry.com The classical Strecker reaction involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgmdpi.com

To obtain N-acetylated products, the methodology can be modified. Instead of ammonia, an N-acetylated amine or an amide could theoretically be used, although this is less common. acs.org A more practical approach involves performing the standard Strecker synthesis to produce the amino acid and then subsequently acetylating it as described in section 2.1.1.

The Strecker synthesis is highly versatile, allowing for the creation of a wide array of non-proteinogenic amino acids by varying the starting aldehyde. masterorganicchemistry.com For this compound, the synthesis would start with propanal. The reaction mechanism begins with the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic attack of a cyanide ion to yield an α-aminonitrile. mdpi.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions produces the amino acid, which can then be N-acetylated. mdpi.com While the traditional Strecker synthesis yields a racemic mixture of amino acids, modern asymmetric variations have been developed using chiral auxiliaries or catalysts to produce enantiomerically enriched products. wikipedia.orgrsc.orgacs.org

Synthesis of N,N-Diprotected Dehydroamino Acid Derivatives Relevant to this compound

Dehydroamino acids, particularly dehydroaminobutyric acid (ΔAbu) derivatives, serve as important precursors in the synthesis of various amino acids, including analogues of this compound. uminho.ptbyu.edu These unsaturated amino acids contain a carbon-carbon double bond at the α,β-position and are valuable intermediates for creating β-substituted amino acids through addition reactions. uminho.ptscispace.com

A common route to dehydroamino acid derivatives is through the dehydration of β-hydroxyamino acids like threonine (the precursor to dehydroaminobutyric acid). uminho.ptijarbs.com One effective method involves treating an N-acyl, β-hydroxyamino acid ester with excess acetic anhydride in the presence of a base like pyridine. uminho.pt This not only dehydrates the molecule to form the double bond but also introduces an additional acetyl group on the amide nitrogen, resulting in an N-acetyl, N-acyldehydroamino acid ester. uminho.ptuminho.pt The resulting N,N-diprotected dehydroamino acid derivatives are highly reactive Michael acceptors. scispace.comnih.gov

For instance, the treatment of L- or DL-threonine methyl ester with acetic anhydride at reflux yields the N,N-diacetamide of methyl Z-2-(acetylamino)but-2-enoate. researchgate.netcapes.gov.br This diacetamide (B36884) can then be selectively monodeacetylated to afford the N-acetyl dehydroaminobutyric acid derivative, which can be a precursor for further modifications. researchgate.netcapes.gov.br Copper-catalyzed cross-coupling reactions of N,C-diprotected β-bromodehydroaminobutyric acids with amides have also been employed to synthesize β-amidodehydroaminobutyric acid derivatives. uminho.ptnih.gov

Biocatalytic and Enzymatic Synthesis Routes for 2-Aminobutyric Acid Precursors and this compound

Biocatalytic methods offer a highly selective and environmentally friendly alternative to chemical synthesis for producing enantiomerically pure amino acids and their derivatives. Enzymes, particularly acylases, are widely used for the resolution of racemic mixtures of N-acyl amino acids.

Acylase-Catalyzed Synthesis and Resolution of N-Acyl Amino Acid Substrates

Acylase-catalyzed resolution is a cornerstone of industrial amino acid production. frontiersin.org This method relies on the stereospecificity of acylase enzymes, which selectively hydrolyze the N-acyl group from the L-enantiomer of a racemic N-acyl amino acid mixture, leaving the N-acyl-D-amino acid untouched. harvard.edugoogle.com This process, known as kinetic resolution, allows for the separation of the L-amino acid from the unreacted N-acyl-D-amino acid. scispace.com

The process for L-2-aminobutyric acid involves starting with chemically synthesized N-acetyl-DL-2-aminobutyric acid (this compound). patsnap.com This racemic substrate is then subjected to an L-aminoacylase (EC 3.5.1.4), often derived from sources like Aspergillus melleus or porcine kidney. harvard.edugoogle.comgoogle.com The enzyme catalyzes the hydrolysis of N-acetyl-L-2-aminobutyric acid to produce L-2-aminobutyric acid and acetate (B1210297). harvard.edu The unreacted N-acetyl-D-2-aminobutyric acid can be separated from the free L-amino acid based on their different physical and chemical properties, such as solubility at different pH values. patsnap.com The recovered N-acetyl-D-amino acid can be racemized chemically and recycled, making the process highly efficient. scispace.com

Similarly, D-specific acylases (EC 3.5.1.81) can be used to produce D-amino acids from the corresponding racemic N-acetylated precursors. nih.gov

Enantioselective Hydrolysis Processes Utilizing Acylase Enzymes for N-Acetylated Amino Acids

The enantioselective hydrolysis catalyzed by acylase I is a broadly applicable method for the kinetic resolution of a wide variety of unnatural and rarely occurring α-amino acids. harvard.edugoogle.com The enzyme exhibits nearly absolute enantioselectivity for the hydrolysis of N-acyl L-α-amino acids. harvard.edu For the resolution of this compound, acylase I from sources such as Aspergillus fungus or porcine kidney is effective. harvard.edugoogle.com

The enzymatic reaction is typically carried out in an aqueous solution where the N-acetyl-DL-2-aminobutyric acid is dissolved. patsnap.com The enzyme selectively acts on the L-enantiomer, cleaving the acetyl group. harvard.edu The resulting mixture contains L-2-aminobutyric acid and unreacted N-acetyl-D-2-aminobutyric acid. These can be separated, often by crystallization at the isoelectric point or by using ion-exchange chromatography. patsnap.com The efficiency of the hydrolysis can be influenced by factors such as pH, temperature, and the presence of metal ions; for example, some acylases are activated by Co²⁺ ions. tandfonline.com

Data Tables

Table 1: Direct Acetylation of DL-2-aminobutyric Acid

This table summarizes typical reaction conditions and outcomes for the chemical synthesis of this compound.

| Starting Material | Reagents | pH | Product | Purity | Molar Yield (%) | Reference |

| DL-2-aminobutyric acid (50g) | Acetic anhydride, 30% NaOH(aq) | ~10.0 | N-acetyl-DL-2-aminobutyric acid | 95% | 93% | patsnap.com |

| DL-2-aminobutyric acid (100g) | Acetic anhydride, 30% NaOH(aq) | ~10.0 | N-acetyl-DL-2-aminobutyric acid | 95% | 92% | patsnap.com |

Table 2: Acylase-Catalyzed Resolution of N-acetyl-DL-2-aminobutyric acid

This table outlines the enzymatic resolution process to produce enantiomerically pure L-2-aminobutyric acid.

| Substrate | Enzyme Source | Stereoselectivity | Products | Separation Method | Reference |

| N-acetyl-DL-2-aminobutyric acid | Aspergillus melleus | L-specific | L-2-aminobutyric acid, N-acetyl-D-2-aminobutyric acid | Isoelectric point crystallization, Ion exchange | patsnap.comgoogle.com |

| N-acetyl-DL-2-aminobutyric acid | Porcine Kidney Acylase I | L-specific | L-2-aminobutyric acid, N-acetyl-D-2-aminobutyric acid | Not specified | harvard.edu |

| N-acetyl-DL-amino acids | Geobacillus stearothermophilus (NSAR) / Klebsiella pneumoniae (D-acylase) | D-specific | D-aminobutyric acid, N-acetyl-L-aminobutyric acid | Not specified | nih.gov |

Microbial Biotransformations for the Production of Amino Acid Precursors

Microbial biotransformation has emerged as a powerful and environmentally sustainable strategy for the production of non-proteinogenic amino acids, such as 2-aminobutyric acid (2-ABA), which serves as a key precursor for the synthesis of this compound. nih.govresearchgate.net This approach leverages the metabolic machinery of microorganisms, either through whole-cell fermentation or the use of isolated enzymes, to convert readily available substrates into desired chiral amino acids. ajinomoto.com The use of microbial systems offers several advantages, including high stereoselectivity, mild reaction conditions, and the potential for cost-effective, large-scale production from renewable feedstocks. core.ac.uk

Metabolic engineering of microbial hosts, particularly Escherichia coli and Saccharomyces cerevisiae, has been a primary focus for enhancing the production of 2-ABA and its precursors. nih.govresearchgate.net These efforts often involve the overexpression of key biosynthetic enzymes, the deletion of competing metabolic pathways, and the optimization of fermentation conditions to maximize product yield and titer. nih.govnih.gov

A prevalent biosynthetic route to L-2-aminobutyric acid (L-ABA) in engineered microbes starts from L-threonine. nih.govgoogle.com This multi-step enzymatic cascade typically involves:

Conversion of L-threonine to 2-ketobutyrate (2-KB): This initial step is catalyzed by threonine deaminase (also known as threonine ammonia-lyase). nih.govgoogle.com

Reductive amination of 2-ketobutyrate: The resulting α-keto acid, 2-KB, is then converted to L-ABA through the action of an amino acid dehydrogenase, such as leucine (B10760876) dehydrogenase or a modified glutamate (B1630785) dehydrogenase, which utilizes an amino donor. nih.govresearchgate.netresearchgate.net

Researchers have successfully engineered E. coli strains for the efficient production of L-ABA from glucose. nih.govresearchgate.net By modifying a threonine-hyperproducing strain and overexpressing genes such as ilvA (encoding threonine deaminase) and leuDH (encoding leucine dehydrogenase), significant titers of L-ABA have been achieved. nih.gov For instance, one study reported the production of 9.33 g/L of L-ABA in a fed-batch fermentation process using an engineered E. coli strain. nih.govresearchgate.net Another study achieved an even higher titer of 42.14 g/L of L-ABA in a 5-liter bioreactor through multi-pathway engineering of E. coli, which included enhancing cofactor systems and improving strain tolerance to osmotic stress. nih.gov

Similarly, Saccharomyces cerevisiae (baker's yeast) has been engineered to produce (S)-2-aminobutyric acid. researchgate.net By introducing a heterologous pathway consisting of a threonine deaminase and a mutated glutamate dehydrogenase, researchers were able to produce enantiopure (S)-2-aminobutyric acid. researchgate.net Feeding the culture with additional L-threonine boosted the production to over 1.70 mg/L. researchgate.net

For the synthesis of D-2-aminobutyric acid (D-ABA), multi-enzymatic cascade reactions have been developed. researchgate.netmdpi.comresearchgate.net One such system utilizes L-threonine as the starting material and employs a tri-enzymatic system composed of L-threonine ammonia-lyase, D-amino acid dehydrogenase, and formate (B1220265) dehydrogenase for cofactor regeneration. researchgate.netmdpi.com This in vitro system has demonstrated high efficiency, achieving over 90% yield and greater than 99% enantiomeric excess of D-ABA. researchgate.netmdpi.com

Alternative biosynthetic pathways are also being explored. For example, a method for producing L-2-ABA from citramalate (B1227619) or citraconate using whole-cell biotransformation with genetically engineered E. coli has been developed. google.com This process involves the enzymes isopropylmalate isomerase, isopropylmalate dehydrogenase, and an amino acid dehydrogenase or transaminase. google.com Another novel enzymatic route involves the isomerization of L-glutamate to (2S,3S)-3-methylaspartate by glutamate mutase, followed by the β-decarboxylation of 3-methylaspartate to L-ABA using an engineered L-aspartate-β-decarboxylase. acs.org This approach achieved a high conversion rate of 98.9% from L-glutamate to L-ABA. acs.org

The following tables summarize key findings from various studies on the microbial and enzymatic production of 2-aminobutyric acid precursors.

Table 1: Microbial Fermentation for L-2-Aminobutyric Acid Production

| Host Organism | Key Genes Engineered/Overexpressed | Substrate | Product Titer | Productivity | Reference |

|---|---|---|---|---|---|

| Escherichia coli | ilvA (threonine deaminase), leuDH (leucine dehydrogenase) | Glucose | 9.33 g/L | 0.19 g/L/h | nih.govresearchgate.net |

| Escherichia coli | Multi-pathway engineering (enhanced synthesis, cofactors, transport) | Glucose | 42.14 g/L | 0.40 g/L/h | nih.gov |

Table 2: Enzymatic Synthesis of D-2-Aminobutyric Acid

| Enzyme System | Starting Material | Key Enzymes | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|

Table 3: Alternative Biosynthetic Routes to L-2-Aminobutyric Acid

| Method | Host/Enzyme Source | Substrate | Key Enzymes/Pathway | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Whole-cell biotransformation | Escherichia coli | Citramalate or Citraconate | Isopropylmalate isomerase, Isopropylmalate dehydrogenase, Aminotransferase/dehydrogenase | Not specified | google.com |

Stereochemical Investigations and Chiral Resolution Techniques for Ac Dl Abu Oh

Enantiomeric Resolution Strategies for Racemic N-Acetyl-DL-2-aminobutyric Acid Mixtures

The separation of the enantiomers from a racemic mixture of Ac-DL-Abu-OH can be achieved through several established methods. These strategies exploit the different ways in which the two enantiomers interact with a chiral environment, whether it be a biological molecule like an enzyme, the crystal lattice of a diastereomeric salt, or a chiral stationary phase in a chromatography column.

Enzymatic resolution is a highly effective and widely used method for the chiral separation of N-acyl amino acids. This technique leverages the high stereoselectivity of enzymes, particularly aminoacylases (N-acyl-L-amino acid amidohydrolase), which catalyze the hydrolysis of the N-acyl group from the L-enantiomer while leaving the D-enantiomer unmodified.

The process for this compound involves the following steps:

The racemic mixture of this compound is exposed to an aminoacylase (B1246476) enzyme, such as Acylase I from sources like Aspergillus oryzae.

The enzyme selectively catalyzes the hydrolysis of the acetyl group from the L-enantiomer (Ac-L-Abu-OH), yielding L-2-aminobutyric acid and acetate (B1210297).

The D-enantiomer (Ac-D-Abu-OH) remains unreacted.

The resulting mixture contains L-2-aminobutyric acid, unreacted Ac-D-Abu-OH, and acetate.

The separation of the free amino acid (L-form) from the N-acetylated amino acid (D-form) is then straightforward due to their significant differences in physical and chemical properties, such as solubility and charge.

This method is a cornerstone of industrial production of enantiomerically pure L-amino acids from chemically synthesized racemic N-acetyl precursors. The operational stability of the enzyme is a key factor, and studies have shown that the presence of certain metal ions, like Co²⁺ or Zn²⁺, can enhance the stability of aminoacylases.

Direct crystallization is a powerful technique for chiral resolution that can be applied when the racemic mixture forms a conglomerate, which is a mechanical mixture of separate crystals of the two enantiomers. Research has demonstrated that organic ammonium (B1175870) salts of N-acetyl-DL-2-aminobutyric acid form such racemic compounds, making them suitable for resolution by preferential crystallization.

In this method, a supersaturated solution of the racemic ammonium salt of this compound is prepared. Seeding this solution with crystals of one pure enantiomeric salt (e.g., the N-acetyl-L-2-aminobutyric acid salt) induces the crystallization of that same enantiomer from the mixture. The other enantiomer remains in the solution. The key research findings for this specific compound are summarized below.

| Parameter | Finding for N-Acetyl-DL-2-aminobutyric Acid Ammonium Salts |

|---|---|

| Racemic Structure Type | Forms a conglomerate (racemic compound), suitable for preferential crystallization. |

| Resolution Method | Preferential crystallization of organic ammonium salts. |

| Procedure | Seeding a supersaturated solution of the racemic salt with a pure enantiomeric salt crystal. |

| Outcome | Successful optical resolution of the DL-form is achieved. |

This technique offers a direct route to obtaining enantiomerically enriched products without the need for derivatization to diastereomers.

Chromatographic Chiral Separation Methodologies for this compound Enantiomers

Chromatographic methods are among the most powerful and widely used techniques for the analytical and preparative separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary tool for separating the enantiomers of this compound. The separation is achieved by passing a solution of the racemic mixture through a column packed with a chiral stationary phase (CSP). The two enantiomers form transient diastereomeric complexes with the CSP, and differences in the stability of these complexes lead to different retention times, allowing for their separation.

For N-acetyl amino acids like this compound, several types of CSPs are effective:

Pirkle-type columns: These CSPs often feature a π-acidic group (like a 3,5-dinitrobenzoyl group) bonded to a chiral molecule. Chiral recognition occurs through a combination of interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. Columns such as the SUMICHIRAL OA-3300 are noted for their effectiveness in separating acetyl-amino acids. scas.co.jp

Polysaccharide-based columns: CSPs derived from cellulose (B213188) or amylose, often coated or immobilized on a silica (B1680970) support, are highly versatile. yakhak.orgnih.gov Chiral recognition is based on the complex stereostructure of the polysaccharide derivatives, which can include grooves and cavities that selectively fit one enantiomer better than the other.

Macrocyclic glycopeptide columns: CSPs based on antibiotics like teicoplanin are particularly effective for separating polar and ionic compounds, including amino acids and their derivatives. sigmaaldrich.com

The selection of the mobile phase is also crucial for achieving good separation. For Pirkle-type and polysaccharide-based columns, normal-phase conditions (e.g., hexane/ethanol mixtures) are common, while macrocyclic glycopeptide columns are compatible with a wider range of mobile phases, including reversed-phase and polar organic modes.

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Interaction Mechanism |

|---|---|---|

| Pirkle-Type (e.g., SUMICHIRAL OA series) | Hexane / Dichloroethane / Ethanol | π-π interactions, hydrogen bonding, dipole-dipole interactions |

| Polysaccharide-Based (e.g., Chiralcel/Chiralpak) | Hexane / 2-Propanol / Acidic Modifier | Inclusion in chiral cavities, hydrogen bonding, steric interactions |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Water / Methanol / Formic Acid | Ionic interactions, hydrogen bonding, inclusion complexation |

Determination of Absolute Configuration for N-Acetyl-2-aminobutyric Acid Enantiomers

Once the enantiomers of this compound have been separated, it is necessary to determine their absolute configuration, i.e., to assign them as either the R or S (or D or L) form. Several analytical techniques can be used for this purpose.

One of the most definitive methods is single-crystal X-ray crystallography . nih.gov If a single crystal of one of the pure enantiomers (or a suitable derivative) can be grown, X-ray diffraction analysis can determine the precise three-dimensional arrangement of atoms in the molecule, providing an unambiguous assignment of its absolute stereochemistry. This technique provides detailed information about bond lengths, angles, and crystal packing. For example, studies on related acetylated amino acid salts have provided detailed crystallographic data, confirming their solid-state structures. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2929(3) |

| b (Å) | 9.4627(5) |

| c (Å) | 15.0119(8) |

| Volume (ų) | 751.78(7) |

Another common approach is the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). By reacting the separated enantiomers with a pure chiral agent, a pair of diastereomers is formed. These diastereomers have different NMR spectra, and analysis of the chemical shift differences can be used to deduce the absolute configuration of the original enantiomer.

Theoretical Frameworks Informing Chiral Resolution Processes

The success of chiral resolution techniques is underpinned by theoretical models that describe how chiral molecules recognize and interact with each other. The most fundamental of these is the three-point interaction model . nih.govresearchgate.net

This model posits that for effective chiral recognition to occur between a chiral selector (e.g., a CSP) and a chiral analyte (an enantiomer), there must be at least three points of interaction. researchgate.net For one enantiomer (the "matched" pair), all three interaction points can engage simultaneously with complementary sites on the selector. For the other enantiomer (the "mismatched" pair), it is sterically impossible to achieve all three interactions at the same time; it can only engage with two of the three sites. This difference in the stability of the transient diastereomeric complexes is the basis for separation.

In the context of this compound interacting with a chiral stationary phase, these three points of interaction could involve:

Hydrogen bonding: involving the amide N-H or C=O group, or the carboxylic acid group.

Dipole-dipole or π-π interactions: particularly with Pirkle-type CSPs that contain aromatic rings.

Steric repulsion: where the ethyl side chain of the aminobutyric acid residue fits differently for each enantiomer into a chiral pocket or against a bulky group on the selector.

Molecular docking and computational modeling studies are increasingly used to visualize these interactions and predict the elution order of enantiomers in chromatographic separations, providing a deeper understanding of the molecular mechanisms that govern chiral recognition. nih.govucdavis.edu

Advanced Analytical Techniques for the Characterization and Elucidation of Ac Dl Abu Oh

Spectroscopic Analysis in the Structural Elucidation of Ac-DL-Abu-OH and its Derivatives

Spectroscopic techniques are fundamental in determining the molecular architecture of this compound. By analyzing the interaction of the compound with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed map of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H-NMR analysis of this compound, specific signals correspond to each type of proton within the molecule. For instance, characterization data in deuterated methanol (methanol-d4) shows a triplet signal for the methyl protons (-CH₃) of the ethyl group at approximately 0.97 ppm. chemicalbook.com The methylene protons (-CH₂-) of the ethyl group appear as a multiplet between 1.65 and 1.93 ppm. chemicalbook.com The acetyl group's methyl protons (-COCH₃) are observed as a sharp singlet at around 1.99 ppm, and the alpha-proton (-CH-) adjacent to the carboxylic acid and amide groups gives a quartet signal at 4.29 ppm. chemicalbook.com

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. While specific data for this compound is not detailed in the provided results, data for the parent compound, 2-aminobutyric acid, shows characteristic shifts for the methyl carbon (~11 ppm), methylene carbon (~26 ppm), and the alpha-carbon (~59 ppm) nih.gov. The introduction of the N-acetyl group would be expected to influence the chemical shift of the alpha-carbon and introduce a new signal for the acetyl carbonyl carbon.

| Proton Group | Chemical Shift (δ/ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| -CH₂-CH₃ | 0.97 | Triplet (t) | 3H |

| -CH₂-CH₃ | 1.65-1.93 | Multiplet (m) | 2H |

| -COCH₃ | 1.99 | Singlet (s) | 3H |

| -CH- | 4.29 | Quartet (q) | 1H |

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and studying its fragmentation patterns to confirm its structure. With a molecular formula of C₆H₁₁NO₃, this compound has a molecular weight of 145.16 g/mol . labproinc.com

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is ionized, typically by electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. creative-proteomics.comnih.gov For this compound, this would appear at a mass-to-charge ratio (m/z) of approximately 146.1.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion. Common fragmentation pathways for N-acetylated amino acids include the loss of water (H₂O) and the loss of a ketene group (C₂H₂O) from the protonated molecule. nih.gov Another characteristic fragmentation is the loss of both water and carbon monoxide (H₂O + CO) to form an immonium ion. nih.gov These specific losses help to differentiate Nα-acetyl amino acids from other isomers. nih.gov The fragmentation of the molecular ion provides a unique fingerprint that confirms the identity of the compound. chemguide.co.uk

| Ion/Fragment | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₂NO₃⁺ | 146.1 | Protonated molecular ion |

| [M+H - H₂O]⁺ | C₆H₁₀NO₂⁺ | 128.1 | Loss of water |

| [M+H - C₂H₂O]⁺ | C₄H₁₀NO₂⁺ | 104.1 | Loss of ketene |

| Immonium Ion | C₅H₈N⁺ | 82.1 | Loss of H₂O and CO |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

O-H Stretch: A broad absorption band typically in the range of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

N-H Stretch: A moderate peak around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide.

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the stretching of C-H bonds in the ethyl and acetyl methyl groups.

C=O Stretch: Two strong absorption bands for the carbonyl groups are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) is found around 1650 cm⁻¹.

N-H Bend: The N-H bending vibration of the amide (Amide II band) usually appears around 1550 cm⁻¹.

These specific absorption frequencies confirm the presence of the key carboxylic acid and N-acetyl functional groups within the molecule's structure.

Chromatographic Methods for Purity Assessment and Component Separation of this compound

Chromatographic techniques are essential for evaluating the purity of this compound and for separating it from related substances or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) in Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity. creative-proteomics.com

In a typical RP-HPLC setup for a similar compound, N-acetyl-L-cysteine, a C18 column is used with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous solution, often containing an acid like trifluoroacetic acid (TFA) to improve peak shape. insights.bio Detection is commonly performed using a UV detector, as the amide bond in this compound absorbs UV light at low wavelengths (e.g., around 212 nm). insights.bio The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial standards for this compound often specify a purity of at least 97.0%. labproinc.com

HPLC is also crucial for separating the D- and L-enantiomers of the racemic mixture. This is achieved using chiral chromatography, which involves either a chiral stationary phase or the use of a chiral derivatizing agent before analysis to form diastereomers that can be separated on a standard reversed-phase column. liberty.eduresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile compounds. However, this compound, being a polar amino acid derivative with a carboxylic acid and an amide group, is not sufficiently volatile for direct GC analysis. thermofisher.com Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound. thermofisher.com

Common derivatization strategies for amino acids include esterification of the carboxylic acid group (e.g., forming a methyl or propyl ester) and silylation of the amide and acid protons. thermofisher.comnih.gov For example, reacting this compound with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would replace the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (TMS) groups, significantly increasing its volatility. thermofisher.com

Once derivatized, the compound can be separated from other volatile components on a GC column and subsequently identified and quantified by the mass spectrometer. researchgate.net GC-MS is particularly useful for identifying and quantifying trace impurities or related compounds in the sample, offering high sensitivity and structural confirmation from the resulting mass spectra. researchgate.netnih.gov

Applications and Functional Role of Ac Dl Abu Oh in Peptide Chemistry and Biomaterials Science

Ac-DL-Abu-OH as a Strategic Building Block in Synthetic Peptide Chemistry

The ability to introduce unnatural amino acids like this compound into peptide sequences is crucial for expanding the functional repertoire of peptides beyond their natural counterparts.

The incorporation of unnatural amino acids (UAAs) into peptides typically involves either in vitro or in vivo methods, or chemical synthesis approaches. Solid-phase peptide synthesis (SPPS) is a widely adopted chemical method for incorporating UAAs, including acetylated amino acids, into specific positions within a peptide chain. This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support nih.govnih.gov. For this compound, standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry can be employed, with the N-acetyl group often serving as a permanent modification csic.esformulationbio.comcreative-proteomics.com. Coupling reagents such as TBTU, HOBt, or PyBOP are commonly used to facilitate the formation of peptide bonds mdpi.comnih.gov. While in vivo methods, such as using orthogonal translation systems, are also being developed for UAA incorporation, chemical synthesis remains a primary route for introducing modified amino acids like this compound with precise site-specificity nih.govgoogle.comgoogle.com.

Derivatization Strategies for Functionalized N-Acetyl-2-aminobutyric Acid Compounds in Targeted Applications

This compound can undergo various chemical modifications to create functionalized derivatives tailored for specific applications. These derivatizations can occur at the carboxyl group, or potentially through modifications of the acetyl group or the side chain, although the latter is less common for this specific structure. The carboxyl group can be esterified or converted into an amide, which are common strategies in peptide synthesis and for creating prodrugs or modifying solubility tandfonline.comtechniumscience.com. The acetyl group itself is a stable modification, but the amino group before acetylation could be further functionalized. Research into derivatization strategies for N-acetyl amino acids often focuses on creating building blocks for complex molecules or for specific conjugation purposes, such as in the synthesis of peptide-oligonucleotide conjugates nih.gov.

Role as a Key Intermediate in the Synthesis of Complex Bioactive Molecules

This compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its structure, derived from the non-proteinogenic amino acid 2-aminobutyric acid, makes it a precursor for compounds with pharmaceutical or biological relevance. For instance, 2-aminobutyric acid itself is a building block for drugs like levetiracetam (B1674943) techniumscience.comgoogle.com. The N-acetylated form, this compound, can be used in the synthesis of peptides with modified properties or as a chiral building block for creating stereochemically defined molecules tandfonline.comacs.org. Its utility as an intermediate is often linked to the synthesis of peptidomimetics or other complex organic structures where the specific stereochemistry and functional groups of the amino acid derivative are critical tandfonline.comacs.orgresearchgate.net.

Biochemical Investigations and Metabolic Relevance of Ac Dl Abu Oh Derivatives

Examination of Biochemical Pathways Involving N-Acetylated Amino Acid Derivatives

N-acetylated amino acids, a class of molecules to which N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) belongs, are integral components of various biochemical pathways. Their presence in biological systems is a result of two primary processes: the direct N-acetylation of amino acids by N-acetyltransferase (NAT) enzymes and the proteolytic degradation of N-terminally acetylated proteins. pathbank.orgmdpi.com N-terminal acetylation is a widespread and highly conserved post-translational modification in eukaryotes, affecting a vast majority of human proteins and contributing to their stability and protection from degradation. pathbank.orgcreative-proteomics.com

The catabolism of N-acetylated amino acids is primarily facilitated by a family of enzymes known as aminoacylases. wikipedia.org Specifically, Aminoacylase (B1246476) 1 (ACY1), a cytosolic, zinc-dependent enzyme, plays a crucial role in hydrolyzing N-acetylated amino acids back into a free amino acid and an acetate (B1210297) group. taylorandfrancis.comnih.gov This "salvage" pathway is particularly active in the kidney and brain, allowing for the recycling of amino acids that would otherwise be unusable for protein synthesis. taylorandfrancis.comnih.govnih.gov ACY1 exhibits broad substrate specificity, acting on the N-acetylated forms of many aliphatic amino acids, including methionine, leucine (B10760876), alanine, valine, and glycine. taylorandfrancis.comnih.gov Genetic deficiency in ACY1 leads to an accumulation and increased urinary excretion of various N-acetylated amino acids, underscoring the enzyme's central role in this metabolic route. nih.gov

Beyond simple recycling, these pathways have regulatory significance. For example, N-acetylglutamate is a critical allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I, the rate-limiting enzyme in the urea (B33335) cycle. wikipedia.orgnih.gov The regulation of N-acetylglutamate levels, influenced by aminoacylase activity, can therefore modulate the disposal of excess nitrogen. wikipedia.org While the direct involvement of this compound in signaling is less characterized, the broader family of N-acyl amino acids (NAAAs), particularly those with long-chain fatty acids, are recognized as important endogenous signaling molecules, sharing metabolic pathways with endocannabinoids. nih.govmdpi.com The enzymatic machinery, including Fatty Acid Amide Hydrolase (FAAH) and Peptidyl-M20-Domain-Containing 1 (PM20D1), that governs the levels of these signaling lipids can also act on various N-acyl amino acids, highlighting a complex interplay between metabolic and signaling pathways. mdpi.comnih.govfrontiersin.org

| Enzyme Family | Primary Function | Key Substrates (N-Acetylated forms) | Location | Metabolic Pathway |

| Aminoacylase 1 (ACY1) | Hydrolysis/Deacetylation | Aliphatic amino acids (Met, Leu, Ala, Val, Gly) taylorandfrancis.comnih.gov | Cytosol, high expression in kidney and brain taylorandfrancis.comnih.gov | Amino Acid Salvage/Recycling nih.gov |

| N-Acetyltransferases (NATs) | Acetylation | Free amino acids, protein N-termini pathbank.org | Cytosol, Endoplasmic Reticulum | Protein Modification, Metabolite Synthesis pathbank.org |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis/Synthesis | Long-chain N-acyl amino acids, Anandamide mdpi.comnih.gov | Intracellular | Endocannabinoid Signaling, Lipid Metabolism nih.gov |

| Glycine N-acyltransferase (GLYAT) | Acyl-CoA Conjugation | Glycine (primarily) and other amino acids mdpi.com | Mitochondria | Biotransformation, Detoxification mdpi.com |

Research on Broader Biological Activities Associated with Amino Acid Derivatives in Academic Contexts

In academic research, amino acid derivatives are investigated for their diverse and fundamental roles in virtually all biological processes. amerigoscientific.com Their functions extend far beyond being simple building blocks for proteins, acting as metabolic intermediates, signaling molecules, and precursors for essential biomolecules like nucleotides. amerigoscientific.comresearchgate.net The modification of a basic amino acid structure through processes like acetylation, methylation, or phosphorylation can dramatically alter its chemical properties and biological function, creating molecules with specialized roles. amerigoscientific.com

N-acetylated amino acids, for instance, are studied in several contexts. In metabolic research, they serve as markers for certain inborn errors of metabolism, where defects in enzymes like aminoacylase 1 lead to their accumulation. nih.gov They are also investigated for their role in maintaining cellular homeostasis. For example, N-acetyl-L-hydroxyproline has been shown to preserve the skin's barrier function by helping to maintain the structure of intercellular lipids in the stratum corneum. nih.gov The non-proteinogenic amino acid α-aminobutyric acid (AABA), the parent compound of this compound, is explored for its potential roles in modulating inflammatory diseases and supporting cardiomyocyte activity by increasing glutathione (B108866) production. nih.gov

Furthermore, amino acid derivatives are widely used as tools in biochemical and pharmaceutical research. Their metal complexes are studied for potential antimicrobial and anticancer activities. researchgate.netresearchgate.net Synthetic derivatives are often created to enhance pharmacological properties, such as increased potency and stability against enzymatic degradation. hilarispublisher.com In the field of protein-protein interactions (PPIs), recent studies have shown that amino acids and their derivatives can modulate these interactions, with their effects being additive when used in mixtures. acs.org This line of inquiry provides insights into how small molecules can tune protein functions and offers a basis for designing novel biocompatible molecules for therapeutic purposes. acs.org The study of these derivatives, from simple N-acetylated forms to more complex conjugates, continues to be a fertile ground for discovering novel biological functions and potential therapeutic agents. researchgate.nethilarispublisher.com

| Research Area | Focus of Investigation | Examples of Amino Acid Derivatives Studied | Potential Application/Significance |

| Metabolic Disorders | Biomarkers for inborn errors of metabolism | N-acetylated derivatives of Met, Glu, Ala, Leu, Gly, Val nih.gov | Diagnostic markers for enzyme deficiencies (e.g., ACY1) nih.gov |

| Cellular Homeostasis | Maintenance of tissue function and structure | N-acetyl-L-hydroxyproline nih.gov | Skincare formulations, preserving skin barrier function nih.gov |

| Inflammation & Immunology | Modulation of inflammatory responses | α-Aminobutyric Acid (AABA) nih.gov | Therapeutic agent for inflammatory diseases like sepsis and colitis nih.gov |

| Drug Discovery | Development of novel therapeutic agents | Metal complexes of amino acids, synthetic β-amino acids researchgate.nethilarispublisher.com | Antimicrobial, antifungal, and anticancer agents researchgate.netresearchgate.net |

| Biophysical Chemistry | Understanding and modulating protein interactions | Proline, Glycine, Alanine and their derivatives acs.org | Designing molecules to stabilize proteins and tune their function acs.org |

| Neurobiology | Neurotransmitter synthesis and function | N-Acetyl-γ-aminobutyric acid (N-acetyl-GABA) wikipedia.org | Understanding minor pathways of GABA synthesis in the brain wikipedia.org |

Q & A

Q. What are the recommended methods for synthesizing Ac-DL-Abu-OH, and how can purity be validated experimentally?

To synthesize this compound, standard peptide coupling reagents (e.g., HOBt/EDC or DCC) can be used under inert conditions. Post-synthesis, purity validation should involve HPLC (using a C18 column with UV detection at 214 nm) and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. For quantification, mass spectrometry (ESI-MS or MALDI-TOF) is critical to verify molecular weight. Always cross-reference with literature protocols for analogous protected amino acids to optimize reaction conditions .

Q. How should researchers handle and store this compound to prevent degradation?

Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen) to avoid hydrolysis or oxidation. Use amber vials to limit light exposure. Prior to use, equilibrate to room temperature in a dry environment to prevent condensation. Safety protocols from GHS-compliant SDS sheets recommend avoiding dust formation and using fume hoods during handling .

Q. What analytical techniques are essential for characterizing this compound in solution-phase studies?

Combine circular dichroism (CD) to assess chiral properties, FT-IR spectroscopy for functional group analysis (e.g., amide bonds), and polarimetry to confirm optical activity. For stability studies, use accelerated stability testing (e.g., elevated temperature/pH conditions) with periodic HPLC sampling to track degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Contradictions often arise from solvent effects, pH-dependent tautomerism, or impurities. Perform 2D NMR experiments (COSY, HSQC) to assign peaks unambiguously. Compare data across multiple solvents (DMSO-d6 vs. CDCl3) and pH buffers. Use spiking experiments with known impurities to identify overlapping signals. Triangulate findings with computational chemistry tools (e.g., Gaussian for DFT-based NMR prediction) .

Q. What experimental design principles apply when studying this compound in enzyme inhibition assays?

Adopt a dose-response matrix with controls for non-specific binding (e.g., bovine serum albumin). Use kinetic assays (e.g., stopped-flow spectrophotometry) to measure inhibition constants (Kᵢ). Validate results with orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Ensure replicates (n ≥ 3) and blinded data analysis to reduce bias .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

Employ molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures from the PDB. Refine predictions using molecular dynamics (MD) simulations (GROMACS) to assess stability over 100+ ns. Validate with free-energy perturbation (FEP) or MM-PBSA calculations. Cross-check with experimental IC₅₀ values to calibrate force fields .

Q. What strategies mitigate batch-to-batch variability in this compound for reproducible research?

Implement quality-by-design (QbD) principles: document raw material sources (e.g., chiral purity of precursors), reaction monitoring (in-situ FT-IR or Raman), and strict post-synthesis QC (HPLC area% ≥ 95%). Use statistical process control (SPC) charts to track critical parameters (e.g., reaction temperature, pH) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy studies involving this compound?

Conduct ADME profiling to evaluate bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomes). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data. If in vivo results underperform, investigate off-target effects via proteome-wide affinity screens (e.g., thermal proteome profiling) .

Methodological and Ethical Considerations

Q. What are best practices for documenting this compound research to ensure reproducibility?

Follow FAIR data principles : store raw spectra, chromatograms, and simulation trajectories in repositories (Zenodo, Figshare). Use electronic lab notebooks (ELNs) with version control. In publications, include detailed Supplemental Information (synthetic protocols, instrument settings, statistical codes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.